Cas no 199743-06-1 (4-Isopropoxy-3-methylbenzaldehyde)

4-Isopropoxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring an isopropoxy group at the 4-position and a methyl group at the 3-position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern enhances reactivity and selectivity in condensation and oxidation reactions. The isopropoxy group contributes to improved solubility in organic solvents, facilitating its use in diverse synthetic applications. The compound's stability under standard conditions and well-defined structure make it a reliable building block for constructing complex molecular frameworks. Proper handling and storage are recommended to maintain its integrity.
4-Isopropoxy-3-methylbenzaldehyde structure
199743-06-1 structure
商品名:4-Isopropoxy-3-methylbenzaldehyde
CAS番号:199743-06-1
MF:C11H14O2
メガワット:178.228
MDL:MFCD12547898
CID:3879932
PubChem ID:50998243

4-Isopropoxy-3-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 3-methyl-4-(1-methylethoxy)-
    • 4-Isopropoxy-3-methylbenzaldehyde
    • SCHEMBL12476044
    • 199743-06-1
    • 3-methyl-4-propan-2-yloxybenzaldehyde
    • KZJHTRBYWPKCCX-UHFFFAOYSA-N
    • AKOS005291199
    • (4-isopropoxy-3-methylphenyl)methanone
    • CS-0196333
    • MFCD12547898
    • (4-isopropoxy-3-methyl-phenyl)methanone
    • E90746
    • MDL: MFCD12547898
    • インチ: InChI=1S/C11H14O2/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-8H,1-3H3
    • InChIKey: KZJHTRBYWPKCCX-UHFFFAOYSA-N
    • ほほえんだ: CC(C)OC1=CC=C(C=C1C)C=O

計算された属性

  • せいみつぶんしりょう: 178.099379685g/mol
  • どういたいしつりょう: 178.099379685g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

4-Isopropoxy-3-methylbenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
E90746-5/G
4-ISOPROPOXY-3-METHYLBENZALDEHYDE
199743-06-1 95%
5g
$473 2023-09-18
eNovation Chemicals LLC
Y1252032-25g
Benzaldehyde, 3-methyl-4-(1-methylethoxy)-
199743-06-1 97%
25g
$3150 2023-05-17
Oakwood
038828-25g
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1 97%
25g
$1740.00 2023-09-16
Oakwood
038828-250mg
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1 97%
250mg
$100.00 2023-09-16
abcr
AB516203-1 g
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1
1g
€207.40 2023-04-17
Fluorochem
038828-5g
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1
5g
£408.00 2022-03-01
TRC
I918558-50mg
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1
50mg
$ 50.00 2022-06-04
Oakwood
038828-1g
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1 97%
1g
$200.00 2023-09-16
TRC
I918558-100mg
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1
100mg
$ 70.00 2022-06-04
abcr
AB516203-5 g
4-Isopropoxy-3-methylbenzaldehyde
199743-06-1
5g
€612.90 2023-04-17

4-Isopropoxy-3-methylbenzaldehyde 関連文献

4-Isopropoxy-3-methylbenzaldehydeに関する追加情報

Chemical Profile of 4-Isopropoxy-3-methylbenzaldehyde (CAS No. 199743-06-1)

4-Isopropoxy-3-methylbenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 199743-06-1, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde features a unique structural motif, combining a benzaldehyde core with an isopropoxy substituent at the para position and a methyl group at the meta position. Such structural features make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The compound's molecular structure, consisting of a benzene ring substituted with a formyl group (–CHO), an isopropoxy group (–OCH(CH₃)₂), and a methyl group (–CH₃), endows it with distinct electronic and steric properties. These properties are crucial in determining its reactivity and its potential applications in chemical synthesis. The presence of the aldehyde functionality makes it a valuable building block for condensation reactions, such as the formation of Schiff bases, which are widely explored for their biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of aromatic aldehydes as pharmacophores in drug design. 4-Isopropoxy-3-methylbenzaldehyde has been investigated for its potential to serve as a precursor in the synthesis of molecules with antimicrobial, anti-inflammatory, and anticancer properties. The isopropoxy group, in particular, can influence the solubility and metabolic stability of derived compounds, making it an attractive feature for pharmaceutical applications.

In synthetic chemistry, 4-Isopropoxy-3-methylbenzaldehyde has been utilized in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, which are pivotal for constructing biaryl structures found in many bioactive compounds. The methyl group at the meta position relative to the aldehyde enhances the compound's ability to participate in electrophilic aromatic substitution reactions, further expanding its synthetic utility.

One of the most compelling areas of research involving 4-Isopropoxy-3-methylbenzaldehyde is its role as a precursor in the synthesis of heterocyclic compounds. Heterocycles are essential scaffolds in medicinal chemistry due to their prevalence in natural products and their ability to interact with biological targets. For instance, derivatives of this compound have been explored as intermediates for quinoline and benzothiophene derivatives, which exhibit a wide range of biological activities.

The pharmacological potential of 4-Isopropoxy-3-methylbenzaldehyde has been further explored through computational studies and experimental assays. Researchers have utilized molecular modeling techniques to predict how this compound might interact with biological targets such as enzymes and receptors. These studies have suggested that derivatives of this compound could modulate pathways involved in inflammation and cancer progression.

Moreover, the compound's unique structural features make it an interesting candidate for developing new methodologies in organic synthesis. For example, its reactivity towards nucleophiles has been harnessed in the development of catalytic systems that facilitate efficient transformations under mild conditions. Such methodologies are increasingly important in green chemistry efforts to reduce waste and improve reaction efficiency.

In industrial applications, 4-Isopropoxy-3-methylbenzaldehyde has found use as an intermediate in the production of specialty chemicals. Its incorporation into larger molecules can enhance their functional properties, making them more suitable for applications in fragrances, polymers, and coatings. The compound's stability under various conditions also makes it a reliable choice for industrial processes where consistency is paramount.

The future directions of research on 4-Isopropoxy-3-methylbenzaldehyde are likely to focus on expanding its synthetic utility and exploring new derivatives with enhanced biological activity. Advances in automation and high-throughput screening may accelerate the discovery process by enabling rapid testing of numerous derivatives for desired properties.

Overall,4-Isopropoxy-3-methylbenzaldehyde (CAS No. 199743-06-1) represents a valuable asset in both academic research and industrial applications. Its unique structural features offer numerous possibilities for synthetic manipulation and functionalization, making it an indispensable tool for chemists working on complex molecular architectures.

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